molecular formula C6H6FNO2S B034697 n-Fluorobenzenesulfonamide CAS No. 145490-75-1

n-Fluorobenzenesulfonamide

Cat. No.: B034697
CAS No.: 145490-75-1
M. Wt: 175.18 g/mol
InChI Key: CJYQZTZSYREQBD-UHFFFAOYSA-N
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Description

n-Fluorobenzenesulfonamide is a versatile and widely used reagent in organic synthesis. It is particularly known for its role as an electrophilic fluorinating agent. This compound is a stable, crystalline solid that is highly soluble and easy to handle. Its unique properties make it an essential tool in various chemical transformations, especially in the fields of medicinal chemistry, materials science, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: n-Fluorobenzenesulfonamide can be synthesized through the reaction of benzenesulfonimide with fluorine gas. The process involves the oxidative addition of palladium (0) to the nitrogen-fluorine bond of this compound, forming an intermediate complex. This intermediate then undergoes further transformations to yield the final product .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of safer and more stable fluorinating agents compared to molecular fluorine. These agents include N-fluoropyridinium salts, which offer better handling and selectivity .

Chemical Reactions Analysis

Types of Reactions: n-Fluorobenzenesulfonamide undergoes various types of chemical reactions, including:

    Fluorination: It acts as an electrophilic fluorinating agent, introducing fluorine atoms into aromatic and aliphatic compounds.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

n-Fluorobenzenesulfonamide is unique among fluorinating agents due to its stability, ease of handling, and selectivity. Similar compounds include:

Biological Activity

N-Fluorobenzenesulfonamide (NFSI) is a versatile electrophilic fluorinating agent widely utilized in organic synthesis. Its structure, characterized by a sulfonamide group and a fluorine atom, allows it to participate in various chemical reactions, particularly in the formation of C–N bonds. This article delves into the biological activity of NFSI, highlighting its applications in drug synthesis, mechanisms of action, and recent research findings.

NFSI can be synthesized through the reaction of benzenesulfonimide with fluorine. It is represented by the SMILES string: FN(S(=O)(=O)c1ccccc1)S(=O)(=O)c2ccccc2 and has a molecular formula of C12H10FNO4S2C_{12}H_{10}FNO_4S_2 . This compound exhibits dual functionality as both a fluorination and amidation reagent, making it valuable in synthetic organic chemistry .

NFSI operates primarily through electrophilic mechanisms, where it acts as a source of fluorine in various reactions. It has been shown to facilitate the direct fluorination of (hetero)aromatic C–H bonds, which is crucial for modifying biological molecules . The mechanism often involves radical pathways, leading to the formation of fluorinated products that can exhibit enhanced biological activity.

1. Drug Development

NFSI has been employed in the synthesis of several biologically active compounds. For instance, it has been used in the fluorination of quinolines and thiazoles, which are important frameworks in medicinal chemistry. The direct C–H fluorination using NFSI has demonstrated significant yields for various drug candidates, including anti-inflammatory agents like naproxen .

2. Antimicrobial Activity

Recent studies have indicated that NFSI derivatives possess antimicrobial properties. The introduction of fluorine into organic molecules can enhance their pharmacokinetic profiles and biological efficacy. Research has shown that fluorinated compounds often exhibit increased potency against bacterial strains compared to their non-fluorinated counterparts .

Case Study 1: Fluorination of Quinolines

A study demonstrated the successful application of NFSI in the fluorination of quinolines under mild conditions. The reaction yielded 5-fluorinated quinolines with moderate efficiency (32%-46% yield), highlighting NFSI's role as an effective reagent for modifying existing drug structures .

Case Study 2: Synthesis of Fluorinated Thiazoles

Another investigation focused on the use of NFSI for synthesizing fluorinated thiazoles. The study revealed that thiazoles could be mono-fluorinated efficiently using NFSI, providing access to compounds with potential therapeutic applications .

Comparative Data Table

The following table summarizes key studies involving NFSI and their respective findings:

Study Compound Reaction Type Yield (%) Biological Activity
QuinolinesC–H Fluorination32-46Antimicrobial
ThiazolesMono-FluorinationModeratePotential therapeutic
NaproxenDirect Fluorination62Anti-inflammatory

Properties

IUPAC Name

N-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO2S/c7-8-11(9,10)6-4-2-1-3-5-6/h1-5,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYQZTZSYREQBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80572114
Record name N-Fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145490-75-1
Record name N-Fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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